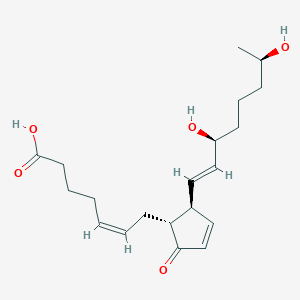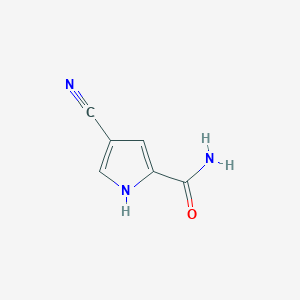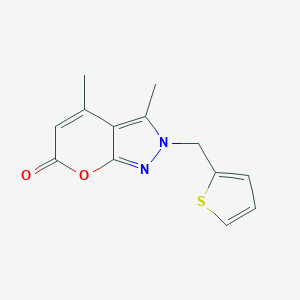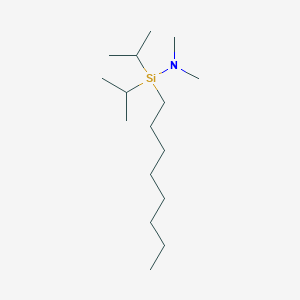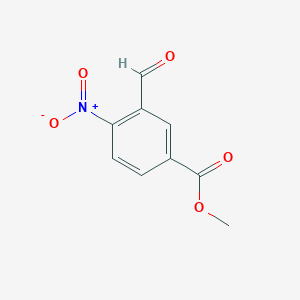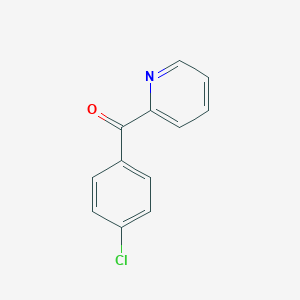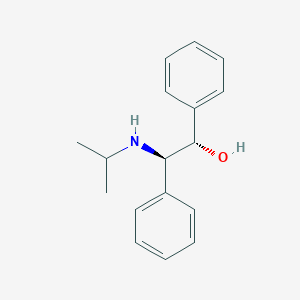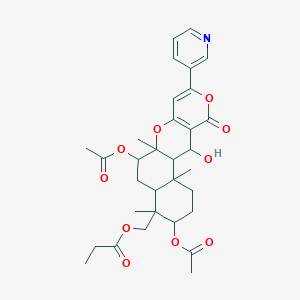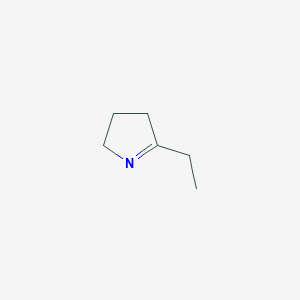![molecular formula C7H7Cl B127648 2-Chloro-2-ethynylspiro[2.2]pentane CAS No. 143962-00-9](/img/structure/B127648.png)
2-Chloro-2-ethynylspiro[2.2]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-ethynylspiro[2.2]pentane (abbreviated as CES) is a synthetic compound that has been widely used in scientific research. It is a spirocyclic alkene that contains both a chloro and an ethynyl functional group. CES has been found to have various biochemical and physiological effects, making it a useful tool in studying different biological processes.
Mechanism Of Action
The mechanism of action of 2-Chloro-2-ethynylspiro[2.2]pentane is based on its ability to covalently bind to cysteine residues in proteins. This covalent binding can disrupt protein-protein interactions, alter enzyme activity, or induce other changes in protein structure and function. The exact mechanism of action of 2-Chloro-2-ethynylspiro[2.2]pentane may vary depending on the specific protein or enzyme being studied.
Biochemical And Physiological Effects
2-Chloro-2-ethynylspiro[2.2]pentane has been found to have various biochemical and physiological effects, including the inhibition of certain enzymes, the disruption of protein-protein interactions, and the induction of protein aggregation. 2-Chloro-2-ethynylspiro[2.2]pentane has also been found to have cytotoxic effects in some cell lines, making it a potential tool for cancer research.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Chloro-2-ethynylspiro[2.2]pentane in lab experiments is its ability to covalently bind to cysteine residues, making it a useful tool for studying protein-protein interactions and enzyme mechanisms. Additionally, 2-Chloro-2-ethynylspiro[2.2]pentane has been found to have a high yield in synthesis and can be easily purified using standard chromatographic techniques.
However, one limitation of using 2-Chloro-2-ethynylspiro[2.2]pentane in lab experiments is its potential cytotoxicity, which can limit its use in certain cell lines or experimental systems. Additionally, the covalent binding of 2-Chloro-2-ethynylspiro[2.2]pentane to cysteine residues can potentially alter protein structure and function, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for research involving 2-Chloro-2-ethynylspiro[2.2]pentane. One potential direction is the development of new therapeutic agents based on the covalent binding properties of 2-Chloro-2-ethynylspiro[2.2]pentane. Additionally, further investigation into the biochemical and physiological effects of 2-Chloro-2-ethynylspiro[2.2]pentane could lead to a better understanding of its potential uses in different experimental systems. Finally, the development of new synthesis methods for 2-Chloro-2-ethynylspiro[2.2]pentane could lead to improvements in yield and purity, making it a more useful tool in scientific research.
Synthesis Methods
2-Chloro-2-ethynylspiro[2.2]pentane can be synthesized using a variety of methods, including the reaction of 2-chloro-2-propen-1-ol with acetylene in the presence of a base or the reaction of 2-chloro-2-propen-1-ol with sodium amide and acetylene. The yield of 2-Chloro-2-ethynylspiro[2.2]pentane synthesis is typically high, and the compound can be purified using standard chromatographic techniques.
Scientific Research Applications
2-Chloro-2-ethynylspiro[2.2]pentane has been used in various scientific research applications, including the study of protein-protein interactions, the investigation of enzyme mechanisms, and the development of new therapeutic agents. 2-Chloro-2-ethynylspiro[2.2]pentane has been found to be a useful tool in studying the interaction between proteins due to its ability to covalently bind to cysteine residues. Additionally, 2-Chloro-2-ethynylspiro[2.2]pentane has been used as a probe for studying enzyme mechanisms, as it can act as a competitive inhibitor of certain enzymes.
properties
CAS RN |
143962-00-9 |
|---|---|
Product Name |
2-Chloro-2-ethynylspiro[2.2]pentane |
Molecular Formula |
C7H7Cl |
Molecular Weight |
126.58 g/mol |
IUPAC Name |
2-chloro-2-ethynylspiro[2.2]pentane |
InChI |
InChI=1S/C7H7Cl/c1-2-7(8)5-6(7)3-4-6/h1H,3-5H2 |
InChI Key |
CKSQSAWEQPKSIB-UHFFFAOYSA-N |
SMILES |
C#CC1(CC12CC2)Cl |
Canonical SMILES |
C#CC1(CC12CC2)Cl |
synonyms |
Spiro[2.2]pentane, 1-chloro-1-ethynyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



